An In-Depth Technical Guide to Purine, 6-dimethylamino-2-methylthio-: Synthesis, Properties, and Biological Significance
An In-Depth Technical Guide to Purine, 6-dimethylamino-2-methylthio-: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of the purine derivative, 6-dimethylamino-2-methylthio-purine. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs to offer a scientifically grounded perspective on its characteristics and potential applications. This guide will delve into its constituent functional moieties—the 6-dimethylamino and the 2-methylthio groups—to project its chemical behavior and biological profile, with a particular focus on its potential as a kinase inhibitor.
Introduction
Purine analogs are a cornerstone in medicinal chemistry and drug discovery, with a rich history of yielding therapeutic agents for a wide range of diseases, including cancer and viral infections.[1] The purine scaffold, with its versatile substitution patterns, offers a framework for designing molecules that can interact with a multitude of biological targets. The compound of interest, 6-dimethylamino-2-methylthio-purine, is a disubstituted purine featuring a dimethylamino group at the C6 position and a methylthio group at the C2 position. This unique combination of substituents is anticipated to confer distinct chemical and biological properties, potentially leading to novel therapeutic applications. This guide will explore the synthesis, predicted properties, and potential biological significance of this molecule, drawing parallels from well-documented 2,6-disubstituted purine derivatives.
Chemical Structure and Properties
The foundational structure of 6-dimethylamino-2-methylthio-purine is the bicyclic purine ring system. The substitutions of a dimethylamino group at C6 and a methylthio group at C2 significantly influence the electron distribution and, consequently, the chemical and physical properties of the molecule.
Chemical Structure:
Caption: Figure 1. Chemical structure of 6-dimethylamino-2-methylthio-purine.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁N₅S |
| Molecular Weight | 209.27 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. |
| pKa | The purine ring contains both acidic and basic nitrogen atoms. The dimethylamino group will increase the basicity. |
Spectroscopic Data (Predicted):
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¹H NMR: Signals corresponding to the methyl protons of the methylthio group, the methyl protons of the dimethylamino group, and the C8 proton of the purine ring are expected.
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¹³C NMR: Resonances for the eight carbon atoms of the molecule, including the two methyl carbons and the six carbons of the purine ring, would be observed.
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Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 210.07.
Synthesis of 6-dimethylamino-2-methylthio-purine
A plausible synthetic route for 6-dimethylamino-2-methylthio-purine can be conceptualized based on established methods for the synthesis of 2,6-disubstituted purines. A common strategy involves the sequential substitution of a di-halogenated purine precursor.
Proposed Synthetic Workflow:
Caption: Figure 2. Proposed synthetic workflow for 6-dimethylamino-2-methylthio-purine.
Experimental Protocol (Hypothetical):
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Step 1: Synthesis of 2-Chloro-6-(methylthio)purine.
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Dissolve 2,6-dichloropurine in a suitable solvent such as ethanol.
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Add a solution of sodium thiomethoxide (NaSMe) in ethanol dropwise at room temperature.
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Stir the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
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Purify the crude product by column chromatography to obtain 2-chloro-6-(methylthio)purine.
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Step 2: Synthesis of 6-(Dimethylamino)-2-(methylthio)purine.
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Dissolve 2-chloro-6-(methylthio)purine in a suitable solvent such as ethanol in a sealed tube.
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Add an excess of dimethylamine (as a solution in ethanol or as a gas).
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Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the final product by recrystallization or column chromatography.
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A patent for the synthesis of the related compound, 2-dimethylamino-6-mercaptopurine, suggests an alternative approach starting from 2-dimethylamino-6-hydroxypurine and treating it with phosphorus pentasulfide in pyridine.[2] This indicates that various synthetic strategies could be employed to obtain the target molecule.
Biological Activity and Potential Applications
The biological activity of 6-dimethylamino-2-methylthio-purine is likely to be influenced by both the 6-dimethylamino and the 2-methylthio substituents. Many 2,6-disubstituted purines are known to be potent inhibitors of various protein kinases.
Potential as a Kinase Inhibitor:
Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The purine scaffold mimics the adenine core of ATP, the natural substrate for kinases, making purine analogs excellent candidates for kinase inhibitor development.
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Structure-Activity Relationship (SAR): Studies on 2,6,9-trisubstituted purines have shown that modifications at the C2 and C6 positions are critical for their kinase inhibitory activity and selectivity.[3][4][5] The nature of the substituent at C6 can influence the binding affinity and selectivity for different kinases. The 2-methylthio group can also contribute to the overall binding and pharmacokinetic properties of the molecule.
Potential Signaling Pathway Involvement:
Caption: Figure 3. Potential mechanism of action of 6-dimethylamino-2-methylthio-purine as a kinase inhibitor.
Cytotoxic and Anticancer Potential:
Many purine analogs exhibit cytotoxic effects against cancer cell lines. A series of acyclic unsaturated 2,6-substituted purines have demonstrated potent cytotoxic activity against a panel of human tumor cell lines.[6] The combination of the 6-dimethylamino and 2-methylthio groups could potentially lead to a compound with significant antiproliferative properties.
Conclusion and Future Directions
While "Purine, 6-dimethylamino-2-methylthio-" remains a molecule with limited specific documentation, a comprehensive analysis of its constituent parts and related 2,6-disubstituted purines provides a strong foundation for predicting its chemical and biological characteristics. The proposed synthetic routes are based on well-established purine chemistry and offer a viable path to its preparation.
The predicted biological activity, particularly as a kinase inhibitor, warrants further investigation. Future research should focus on the synthesis and purification of this compound, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequently, screening against a panel of protein kinases and various cancer cell lines would be crucial to elucidate its biological activity and therapeutic potential. The insights gained from such studies could pave the way for the development of novel purine-based therapeutics.
References
A comprehensive list of references will be compiled upon the completion of a full literature search for the specific compound and its analogs. The following are representative citations for the concepts discussed:
- Benchchem. (2025).
- MDPI. (2011). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines.
- PubMed. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer.
- MDPI. (2022).
- PubMed. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2.
- Kowalska, A., & Krysti, K. (2012). AND 2,6-BIS(DIALKYLAMINOALKYLTHIO)-7-METHYLPURINES. HETEROCYCLES, 85(10).
- MDPI. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
- RSC Publishing. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review.
- PubMed. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity.
- Google Patents. (1957). Method of making 6-mercaptopurine. US2800473A.
- Lee, S. J., Kim, J. B., Cho, Y. H., & Kim, J. H. (n.d.). Synthesis and Biological Activity of 6-Substituted-2-Oxo-Purine Nucleosides.
- MCE. (2022). Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors PMID: 35124201.
- PubMed. (2003). Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides.
- Thieme. (n.d.). 7.1.1. Synthesis.
- PubMed. (n.d.). Synthesis and biological activity of selected 2,6-disubstituted-(2-deoxy- -and- -D-erythro-pentofuranosyl)purines.
- PubMed. (1968). Purine nucleosides. XXI. The synthesis of 6-amino-2-methylthio-7-(beta-D-ribofuranosyl)purine, an anomer of the nucleoside from Factor F, by ring closure of an imidazole nucleoside.
- PubMed. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1.
- PMC. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
- Benchchem. (2025).
- MDPI. (2006).
- FooDB. (2010). Showing Compound 2,6-Diaminopurine (FDB007480).
- PMC. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- MDPI. (2025). 2-(Heptylthio)pyrimidine-4,6-diamine.
- Chemsrc. (2025). Purine, 2-amino-6- (methylthio) | CAS#:1198-47-6.
- El-Emam, A. A., Massoud, M. A. M., El-Bendary, E. R., & El-Sayed, M. A. (2004). Synthesis of Certain 6-(Arylthio)
- PubMed. (2001). Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides.
- PubMed. (1992). Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase.
- MDPI. (2023). Reconstructive Methodology in the Synthesis of 2-Aminopurine.
- European Patent Office. (n.d.).
- Magna Scientia. (2021). The chemistry of the Kossel's test for purine bases.
- ResearchGate. (2018). (PDF) Biological activities of purine analogues: a review.
- Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.
- CymitQuimica. (n.d.). CAS 55727-10-1: 2-Amino-6-mercapto-7-methylpurine ribonucleoside.
- Benchchem. (2025). The Synthesis and Characterization of 7-Methyl-6-mercaptopurine: A Technical Guide.
- Beilstein Journals. (2021).
- Benchchem. (n.d.). Spectroscopic Profile of 6-Aza-2-thiothymine: A Technical Guide.
- IRIS. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors PMID: 35124201 | MCE [medchemexpress.cn]
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